Cas no 1424523-07-8 (N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide)

N-(1-シアノシクロブチル)-2,5-ジメチルフラン-3-カルボキサミドは、シクロブチル基とフラン環を有する特異な構造を持つ化合物です。シアノ基の導入により高い反応性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。2,5-ジメチルフラン部分は電子豊富な性質を持ち、π共役系としての特性を発揮します。分子設計の柔軟性が高く、創薬化学や材料科学分野での多様な修飾が可能です。この化合物は、選択的な分子間相互作用を可能にする立体構造を有しており、標的指向型の化学変換に適しています。

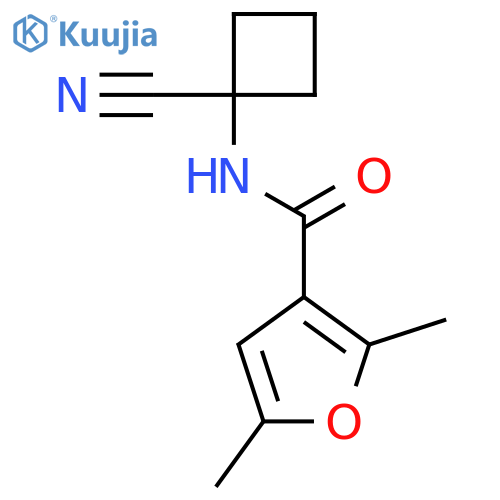

1424523-07-8 structure

商品名:N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide

- EN300-26685417

- Z976574830

- AKOS034756236

- 1424523-07-8

- 3-Furancarboxamide, N-(1-cyanocyclobutyl)-2,5-dimethyl-

-

- インチ: 1S/C12H14N2O2/c1-8-6-10(9(2)16-8)11(15)14-12(7-13)4-3-5-12/h6H,3-5H2,1-2H3,(H,14,15)

- InChIKey: JYKZXNPUWQGENV-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(=C1C)C(NC1(C#N)CCC1)=O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 66Ų

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26685417-0.5g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 0.5g |

$877.0 | 2025-03-20 | |

| Enamine | EN300-26685417-2.5g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 | |

| Enamine | EN300-26685417-5.0g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 5.0g |

$2650.0 | 2025-03-20 | |

| Enamine | EN300-26685417-1g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 90% | 1g |

$914.0 | 2023-09-12 | |

| Enamine | EN300-26685417-0.05g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 0.05g |

$768.0 | 2025-03-20 | |

| Enamine | EN300-26685417-0.1g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 0.1g |

$804.0 | 2025-03-20 | |

| Enamine | EN300-26685417-0.25g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 0.25g |

$840.0 | 2025-03-20 | |

| Enamine | EN300-26685417-1.0g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-26685417-5g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 90% | 5g |

$2650.0 | 2023-09-12 | |

| Enamine | EN300-26685417-10g |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |

1424523-07-8 | 90% | 10g |

$3929.0 | 2023-09-12 |

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

1424523-07-8 (N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 152840-81-8(Valine-1-13C (9CI))

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬